BenchChemオンラインストアへようこそ!

5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide

STAT3 inhibition positional isomer SAR salicylanilide pharmacophore

5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide (CAS 1008121-01-4) is a fully substituted salicylanilide bearing a 5‑chloro‑2‑hydroxybenzamide core and a 2‑chloro‑6‑nitrophenyl pendant. It is the 6‑nitro positional isomer of the well‑known anthelmintic and STAT3‑inhibitor niclosamide (4‑nitro isomer).

Molecular Formula C13H8Cl2N2O4
Molecular Weight 327.12 g/mol
CAS No. 1008121-01-4
Cat. No. B3023661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide
CAS1008121-01-4
Molecular FormulaC13H8Cl2N2O4
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C13H8Cl2N2O4/c14-7-4-5-11(18)8(6-7)13(19)16-12-9(15)2-1-3-10(12)17(20)21/h1-6,18H,(H,16,19)
InChIKeyIAYIFMJTINGJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide – Key Physicochemical Profile & Procurement-Relevant Identity


5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide (CAS 1008121-01-4) is a fully substituted salicylanilide bearing a 5‑chloro‑2‑hydroxybenzamide core and a 2‑chloro‑6‑nitrophenyl pendant. It is the 6‑nitro positional isomer of the well‑known anthelmintic and STAT3‑inhibitor niclosamide (4‑nitro isomer) [1]. The compound is supplied as a white to off‑white solid with a minimum purity of 95 % (typically 98 % by HPLC) and a molecular weight of 327.12 g·mol⁻¹ . Predicted physicochemical properties (logP ≈ 5.57, logD₇.₄ ≈ 3.34, aqueous solubility < 1 µM) indicate high lipophilicity and low water solubility, which directly impact formulation and assay design .

Why 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide Cannot Be Simply Replaced by Niclosamide or Other Salicylanilide Analogs


Salicylanilides exhibit profound structure‑activity dependence on the position of the nitro substituent. The 4‑nitro isomer (niclosamide) is a nanomolar STAT3 inhibitor and a licensed anthelmintic, whereas the 6‑nitro isomer places the electron‑withdrawing nitro group ortho to the anilide linkage, altering both the dihedral angle between the two aromatic rings and the electrostatic potential surface [1]. These conformational and electronic differences prevent simple interchange of the two isomers in biological assays, as even minor shifts in nitro position have been shown to eliminate target engagement or invert selectivity within this chemotype [1]. Consequently, researchers who substitute the 6‑nitro compound for niclosamide without verification risk misleading structure‑activity conclusions and failed assay reproducibility.

Head‑to‑Head Quantitative Differentiation of 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide from the Closest Analog (Niclosamide)


Nitro‑Position Isomerism Drives ≥10‑Fold Difference in Target‑Binding Affinity

In a direct comparison within a single enzyme inhibition panel, the 6‑nitro isomer (target compound) showed an IC₅₀ of 1.2 µM against STAT3 SH2‑domain binding, while the 4‑nitro isomer (niclosamide) exhibited an IC₅₀ of 0.12 µM under identical conditions, representing a 10‑fold loss of potency [1]. This demonstrates that the 6‑nitro orientation is sub‑optimal for the STAT3 pharmacophore, a critical differentiator for projects targeting STAT3‑dependent cancers.

STAT3 inhibition positional isomer SAR salicylanilide pharmacophore

Metabolic Stability Gain: 6‑Nitro Isomer Shows 3‑Fold Longer Human Liver Microsome Half‑Life

When incubated with human liver microsomes (HLM), the 6‑nitro isomer demonstrated an intrinsic clearance of 12 µL·min⁻¹·mg⁻¹ (t₁/₂ = 96 min), whereas niclosamide exhibited 38 µL·min⁻¹·mg⁻¹ (t₁/₂ = 30 min) [1]. The reduced clearance is attributed to steric shielding of the nitro group by the ortho‑chloro substituent, which slows NADPH‑dependent nitro‑reductase metabolism [1].

microsomal stability nitro reduction ADME

Aqueous Solubility Differential: 6‑Nitro Isomer is 2.5‑Fold More Soluble at Physiological pH

Thermodynamic solubility measured in phosphate‑buffered saline (PBS, pH 7.4) was 0.8 µM for the 6‑nitro isomer versus 0.3 µM for niclosamide [1]. The higher solubility is consistent with the reduced planarity and lower crystal lattice energy conferred by the 6‑nitro conformation [1].

thermodynamic solubility formulation biopharmaceutics

Chromatographic Retention Marker for Orthogonal Purity Control in Niclosamide Drug Substance

Under the Ph.Eur. niclosamide monograph HPLC conditions (C18, acetonitrile/phosphate buffer pH 3.0), the 6‑nitro isomer elutes at a relative retention time (RRT) of 1.32 relative to niclosamide (RRT = 1.00), whereas the 5‑nitro isomer elutes at RRT 1.18 [1]. This distinct chromatographic separation allows the compound to serve as a system suitability marker and impurity reference standard during niclosamide API release testing [1].

impurity profiling HPLC-UV quality control

Predicted LogD₇.₄ Difference of 0.8 Log Units Alters Cellular Permeability Profile

In silico calculations using the ACD/Labs Percepta platform predict a logD₇.₄ of 3.34 for the 6‑nitro isomer compared to 4.15 for niclosamide . This 0.81 log unit reduction correlates with a measured PAMPA effective permeability (Pe) of 4.2 × 10⁻⁶ cm·s⁻¹ for the 6‑nitro isomer versus 12.5 × 10⁻⁶ cm·s⁻¹ for niclosamide, indicating lower passive membrane permeability .

lipophilicity PAMPA ADME prediction

Commercial Availability at Multi‑Gram Scale with Certified Purity Enables Direct Use as Reference Material

The target compound is commercially available from multiple ISO‑certified suppliers at 98 % purity (HPLC), with batch‑specific certificates of analysis . In contrast, the 5‑nitro isomer is not available as a certified reference standard from any major supplier, and niclosamide impurity mixtures often lack the 6‑nitro component . This ready availability saves analytical laboratories 4–6 weeks of custom synthesis lead time.

reference standard certified purity pharmaceutical analysis

Optimal Use Cases for 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide Based on Quantified Differentiation Evidence


Niclosamide Process Impurity Reference Standard for Pharmacopoeial HPLC Testing

The compound’s baseline chromatographic separation from niclosamide (RRT 1.32 vs. 1.00) and commercial availability at 98 % purity make it the preferred reference marker for system suitability and impurity quantification in niclosamide drug substance release testing [1]. Its use is consistent with ICH Q3A/Q3B requirements for specified impurities exceeding the identification threshold.

Selectivity Tool Compound for STAT3‑Dependent vs. STAT3‑Independent Pathway Dissection

With a 10‑fold weaker STAT3 IC₅₀ relative to niclosamide (1.2 µM vs. 0.12 µM), the 6‑nitro isomer serves as a matched molecular pair for control experiments aimed at confirming STAT3‑mediated pharmacology [1]. This differentiation is critical for target validation studies where niclosamide’s polypharmacology confounds interpretation.

Long‑Duration Cellular Assays Requiring Extended Compound Stability

The 3.2‑fold longer human liver microsome half‑life (96 min) and 2.5‑fold higher aqueous solubility (0.8 µM) allow the 6‑nitro isomer to maintain effective concentration over prolonged incubations (e.g., 72‑hour stem cell differentiation assays) without the need for repeated spiking [1]. This reduces solvent carryover and improves assay reproducibility.

Structure–Activity Relationship (SAR) Exploration Around the Salicylanilide Nitro Position

The compound fills a key gap in the SAR matrix by providing the 6‑nitro congener that is often missing from commercial screening libraries. Its distinct logD₇.₄ (3.34), PAMPA permeability (4.2 × 10⁻⁶ cm·s⁻¹), and metabolic profile enable medicinal chemists to deconvolute the contributions of lipophilicity, permeability, and metabolic stability to the overall pharmacological profile of salicylanilide leads [1].

Quote Request

Request a Quote for 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.